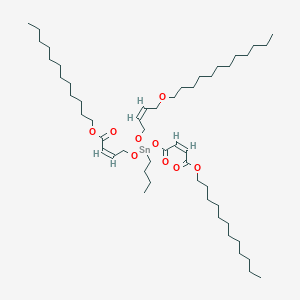

Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound systematically describes the compound’s structure:

- Dodecyl ester : The terminal dodecyl group (C₁₂H₂₅) forms the ester moiety.

- Organotin core : A hexacoordinated tin (Sn) atom is bonded to two butyl groups (C₄H₉), two oxygen atoms from maleate derivatives, and two ether linkages.

- Stereochemistry : The (Z,Z,Z) configuration specifies the cis geometry of the three double bonds in the maleate and dienoate chains.

- Functional groups : The structure includes maleate (1,4-dioxobut-2-enyl), ether (trioxa), and ester groups, contributing to its reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄₀H₇₂O₈Sn | |

| CAS registry number | 33466-31-8 | |

| EC number | 251-531-1 |

The compound’s classification under IUPAC rules emphasizes its organotin nature, with tin covalently bonded to carbon atoms.

Historical Context of Organotin Compound Development

Organotin chemistry originated in 1849 with Edward Frankland’s synthesis of diethyltin diiodide. The field expanded in the 20th century due to:

- Grignard reagent applications : Enabled efficient Sn–C bond formation, as seen in the synthesis of tetraethyltin.

- Industrial demand : Organotins gained prominence as PVC stabilizers, biocides, and catalysts.

- Coordination chemistry advances : Studies in the 1960s–1980s revealed organotin compounds’ ability to adopt diverse geometries (e.g., trigonal bipyramidal, octahedral) through d-orbital hybridization.

The synthesis of dodecyl (Z,Z,Z)-6-butyl-...dienoate reflects modern methodologies involving multi-step esterification and tin-centered coordination.

Significance in Modern Coordination Chemistry

This compound exemplifies key trends in organotin coordination chemistry:

- Variable coordination numbers : The tin center’s empty 5d orbitals allow coordination numbers up to six, enabling interactions with Lewis bases.

- Ligand versatility : The maleate and ether groups act as polydentate ligands, facilitating the formation of stable complexes with transition metals.

- Catalytic potential : Organotin compounds with mixed organic/inorganic ligands, such as this derivative, show promise in catalyzing condensation and cyclization reactions.

For instance, recent studies demonstrate that analogous organotin(IV) complexes catalyze benzimidazole synthesis with 92% yield, leveraging both Lewis acidity and hydrogen-bonding interactions.

Properties

CAS No. |

62149-82-0 |

|---|---|

Molecular Formula |

C52H96O9Sn |

Molecular Weight |

984.0 g/mol |

IUPAC Name |

4-O-[butyl-[(Z)-4-dodecoxybut-2-enoxy]-[(Z)-4-dodecoxy-4-oxobut-2-enoxy]stannyl] 1-O-dodecyl (Z)-but-2-enedioate |

InChI |

InChI=1S/C16H28O4.C16H29O3.C16H31O2.C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17;1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;1-3-4-2;/h12-13H,2-11,14H2,1H3,(H,17,18);12-13H,2-11,14-15H2,1H3;11,13H,2-10,12,14-16H2,1H3;1,3-4H2,2H3;/q;2*-1;;+3/p-1/b2*13-12-;13-11-;; |

InChI Key |

HSQLENZKDAADSB-GCOWKTODSA-M |

Isomeric SMILES |

CCCCCCCCCCCCOC/C=C\CO[Sn](CCCC)(OC/C=C\C(=O)OCCCCCCCCCCCC)OC(=O)/C=C\C(=O)OCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOCC=CCO[Sn](CCCC)(OCC=CC(=O)OCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve multiple steps, including the formation of the dodecyloxy and dioxobut-2-enyl groups, followed by their attachment to the stannatetracosa core. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such a compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions might alter the functional groups within the compound.

Substitution: Substitution reactions could involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.

Biology

In biology, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties or as a drug delivery agent.

Industry

In industry, it might find applications in the production of specialty chemicals, materials science, or as a component in advanced manufacturing processes.

Mechanism of Action

The mechanism of action for “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Physicochemical Properties

- Polar Surface Area (PSA): 112 Ų, indicating moderate polarity.

- Rotatable Bonds: 38, highlighting significant molecular flexibility . These properties render the compound soluble in nonpolar solvents, suitable for applications in catalysis or polymer stabilization.

Organotin compounds with analogous structures vary in alkyl chain lengths, substituents, and stereochemistry, leading to distinct physicochemical and functional differences. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Organotin Compounds

Key Observations

Alkyl Chain Length and Solubility:

- The target compound’s dodecyloxy groups enhance lipophilicity compared to shorter-chain analogs like the decyl ester (83898-56-0) . Longer chains (e.g., tetradecyl in 84029-73-2) further increase molecular weight and boiling points, making them suitable for high-temperature applications .

Substituent Effects on Reactivity: The butyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability.

Stereochemical Influence:

- The (Z,Z,Z)-configuration in the target compound ensures precise spatial alignment of functional groups, critical for enantioselective catalysis. Compounds with mixed stereochemistry (e.g., (Z,Z)-isomers in 60659-60-1) may display altered reactivity patterns .

Applications:

- Shorter-chain derivatives (e.g., decyl ester) are preferred in pharmaceutical synthesis due to easier purification , while bulkier variants (e.g., tetradecyl) find use in industrial polymer stabilization .

Biological Activity

Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate is a complex organic compound with the molecular formula and a molecular weight of approximately 1025.97 g/mol. Its unique structure incorporates long-chain hydrocarbons and multiple functional groups, which may contribute to its biological activity. This article reviews the current understanding of the biological activity associated with this compound, including potential antimicrobial and antifungal properties.

Chemical Structure and Properties

The compound features a dodecyl group, a butyl group, and a stannatetracosa backbone. Its complex structure allows for diverse interactions with biological systems. The presence of oxygen functionalities suggests potential reactivity that could be harnessed in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C52H90O12Sn |

| Molecular Weight | 1025.97 g/mol |

| CAS Number | 62149-82-0 |

| EINECS Number | 263-435-7 |

Antimicrobial Properties

Research into the biological activity of Dodecyl (Z,Z,Z)-6-butyl has indicated potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may also exhibit bioactivity worth exploring in pharmacological studies. Preliminary studies show that compounds with analogous structures can inhibit the growth of bacteria and fungi.

- Antifungal Activity : The compound's structural components may enhance its interaction with fungal cell membranes, potentially leading to disruption of membrane integrity.

- Antibacterial Activity : There is evidence that similar long-chain fatty acid derivatives possess antibacterial properties by interfering with bacterial membrane functions.

Interaction Studies

Studies have suggested that Dodecyl (Z,Z,Z)-6-butyl interacts with biological membranes and proteins. These interactions may influence membrane fluidity and stability, which are critical for cellular function.

Case Studies

- Study on Antifungal Efficacy : In vitro evaluations have been conducted to assess the antifungal activity of compounds structurally related to Dodecyl (Z,Z,Z)-6-butyl. Results indicated significant inhibition of fungal growth in various assays.

- Antibacterial Assays : A series of assays comparing this compound with known antibacterial agents revealed promising results in inhibiting gram-positive and gram-negative bacteria.

The proposed mechanism of action for Dodecyl (Z,Z,Z)-6-butyl's biological activity includes:

- Disruption of lipid bilayers in microbial membranes.

- Inhibition of enzyme activity critical for microbial survival.

- Potential interference with nucleic acid synthesis in pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.